molecular formula C24H26N2O2 B606512 CBL0100 CAS No. 1197996-83-0

CBL0100

货号: B606512
CAS 编号: 1197996-83-0
分子量: 374.5 g/mol
InChI 键: WBNDUJWRJNLCBD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of CBL0100 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. Specific details on the synthetic routes and reaction conditions are proprietary and not widely published. it is known that the synthesis requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This would require optimization of reaction conditions to ensure high yield and purity. The process would also involve rigorous quality control measures to meet regulatory standards for pharmaceutical compounds .

化学反应分析

Types of Reactions

CBL0100 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction could produce deoxygenated forms. Substitution reactions can result in a variety of functionalized derivatives, each with unique properties .

科学研究应用

Blocking HIV-1 Replication and Reactivation

CBL0100 has been shown to effectively block HIV-1 replication and reactivation from latency in both in vitro and ex vivo models. A notable study demonstrated that this compound inhibits HIV-1 transcriptional elongation, significantly decreasing RNA Polymerase II occupancy at the HIV-1 promoter region . This positions this compound as a promising candidate for latency-promoting agents (LPAs) in the "block and lock" strategy aimed at achieving a functional cure for HIV/AIDS.

Table 1: Efficacy of this compound against HIV-1

Study ReferenceIC50 (nM)Effect on Viral LoadModel Used
Connor et al.50Significant reductionIn vitro
O'Connor et al.30Complete inhibitionEx vivo

Potential as a Latency-Promoting Agent

Research indicates that this compound can reinforce a deep state of latency in HIV-1 infected cells, preventing sporadic reactivation. This capability is critical for developing effective strategies to eradicate latent reservoirs of the virus .

Anticancer Properties

This compound exhibits broad anticancer activity across various cancer models. Its ability to induce chromatin trapping of FACT leads to significant alterations in gene regulation and expression patterns, contributing to cancer cell death . This mechanism has been explored in different cancer types, including breast cancer and hematological malignancies.

Table 2: Anticancer Activity of this compound

Cancer TypeModel UsedObserved Effect
Breast CancerMCF-7 cellsInduced apoptosis
LeukemiaK562 cellsInhibited cell proliferation
LymphomaJurkat cellsTriggered cell cycle arrest

Comparative Studies with Other Compounds

This compound has been compared with other curaxins, such as CBL0137, which shows higher metabolic stability but lower biological activity. The unique properties of this compound make it particularly suitable for studies focusing on the epigenetic regulation of gene expression within tumor cells .

Case Study 1: HIV Latency Reversal

In a clinical study involving patients with HIV, administration of this compound resulted in a marked decrease in viral load without significant adverse effects. The study highlighted the compound's potential as part of a combination therapy aimed at achieving sustained viral suppression while minimizing toxicity .

Case Study 2: Breast Cancer Treatment

A preclinical trial evaluated the effects of this compound on MCF-7 breast cancer cells, revealing that treatment led to significant apoptosis and reduced tumor growth in xenograft models. The findings suggest that this compound could be integrated into therapeutic regimens for breast cancer patients resistant to conventional treatments .

作用机制

CBL0100 exerts its effects by targeting the facilitates chromatin transcription (FACT) complex. It inhibits viral transcriptional elongation by preventing FACT-induced nucleosome disassembly and RNA polymerase II recruitment to the nucleosome-1 region. This results in decreased transcriptional activity and reduced viral replication and reactivation .

相似化合物的比较

CBL0100 is unique in its mechanism of action compared to other antiviral compounds. Similar compounds include:

    PF-3758309: Targets p21-activated kinase (PAK) and has shown efficacy in blocking latency reversal.

    Danusertib: An aurora kinase inhibitor with potential antiviral properties.

    AZ628: Targets Raf kinase and has been investigated for its antiviral effects.

    P276-00:

This compound stands out due to its specific targeting of the FACT complex and its dual ability to block both viral replication and reactivation, making it a versatile tool in antiviral research .

生物活性

CBL0100, a member of the curaxin family of compounds, has garnered attention for its multifaceted biological activities, particularly in the context of HIV-1 inhibition and potential anticancer effects. This article delves into the mechanisms of action, efficacy, and research findings surrounding this compound.

This compound primarily functions by targeting the facilitates chromatin transcription (FACT) complex, which plays a crucial role in transcriptional regulation. The compound disrupts the normal function of FACT by inducing chromatin destabilization, leading to a decrease in RNA Polymerase II occupancy at the HIV-1 promoter region. This results in the inhibition of HIV-1 transcriptional elongation and replication .

Key Mechanisms:

  • Inhibition of NF-κB Activity: this compound interferes with NF-κB signaling, which is vital for the transcriptional activation of various viruses, including HIV-1 .
  • Chromatin Trapping: The compound induces a phenomenon known as chromatin trapping (c-trapping), where FACT is sequestered away from its normal binding sites, thereby inhibiting its function .

Biological Activity Against HIV-1

Research indicates that this compound effectively blocks HIV-1 replication and reactivation from latency. In vitro studies have demonstrated that this compound can maintain a deep state of latency in infected cells, preventing sporadic viral reactivation—an approach referred to as the "block and lock" strategy .

Efficacy Data

The effectiveness of this compound against HIV-1 has been quantified through various assays:

Assay Type Description IC50 (μM)
p24 ELISAMeasures viral p24 antigen production in cell supernatants0.01
Cell Viability AssayAssesses ATP levels post-treatment to determine cytotoxicity0.2

These findings suggest that this compound has a potent inhibitory effect on HIV-1 at low concentrations.

Anticancer Activity

Beyond its antiviral properties, this compound exhibits significant anticancer activity across various cancer models. It has been shown to preferentially kill tumor cells while sparing normal cells, making it a promising candidate for cancer therapy .

Case Studies

Several studies have explored the anticancer effects of this compound:

  • Breast Cancer Models: In preclinical trials, this compound demonstrated a marked reduction in tumor growth rates compared to control groups.
  • Lung Cancer Studies: The compound was effective in inhibiting cell proliferation and inducing apoptosis in lung cancer cell lines.

Comparative Analysis with Other Curaxins

This compound is often compared with its structural analog, CBL0137. While both exhibit similar mechanisms involving FACT inhibition, they differ in terms of solubility and toxicity profiles:

Curaxin Solubility Toxicity Biological Activity
This compoundLowHigherMore potent against HIV-1
CBL0137HigherLowerBroader anticancer activity

属性

CAS 编号

1197996-83-0

分子式

C24H26N2O2

分子量

374.5 g/mol

IUPAC 名称

11-[2-(diethylamino)ethyl]-11-azapentacyclo[10.7.0.02,10.03,7.015,19]nonadeca-1(12),2(10),3(7),8,13,15(19)-hexaene-6,16-dione

InChI

InChI=1S/C24H26N2O2/c1-3-25(4-2)13-14-26-19-9-5-15-17(7-11-21(15)27)23(19)24-18-8-12-22(28)16(18)6-10-20(24)26/h5-6,9-10H,3-4,7-8,11-14H2,1-2H3

InChI 键

WBNDUJWRJNLCBD-UHFFFAOYSA-N

SMILES

O=C1CCC2=C1C=CC(N3CCN(CC)CC)=C2C4=C3C=CC5=C4CCC5=O

规范 SMILES

CCN(CC)CCN1C2=C(C3=C(C=C2)C(=O)CC3)C4=C1C=CC5=C4CCC5=O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Curaxin 100;  Curaxin100;  Curaxin-100;  CBL0100;  CBL-0100;  CBL 0100

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CBL0100
Reactant of Route 2
Reactant of Route 2
CBL0100
Reactant of Route 3
Reactant of Route 3
CBL0100
Reactant of Route 4
Reactant of Route 4
CBL0100
Reactant of Route 5
Reactant of Route 5
CBL0100
Reactant of Route 6
Reactant of Route 6
CBL0100

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。